6-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Lipophilicity Drug-likeness Physicochemical profiling

6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 36479-17-1), also referred to as 6-(p-chlorophenyl)-2-thiouracil, is a 6-aryl-2-thiouracil derivative belonging to the 2-thioxopyrimidin-4(1H)-one heterocyclic class. The compound bears a 4-chlorophenyl substituent at the 6-position of the pyrimidinone ring and a thioxo (C=S) group at the 2-position, distinguishing it from the corresponding 2-oxo (uracil) analog.

Molecular Formula C10H7ClN2OS
Molecular Weight 238.69 g/mol
CAS No. 36479-17-1
Cat. No. B1610675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
CAS36479-17-1
Molecular FormulaC10H7ClN2OS
Molecular Weight238.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)NC(=S)N2)Cl
InChIInChI=1S/C10H7ClN2OS/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)
InChIKeyLTQWTYKQCZSHGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 36479-17-1): Physicochemical Identity and Scaffold Classification


6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 36479-17-1), also referred to as 6-(p-chlorophenyl)-2-thiouracil, is a 6-aryl-2-thiouracil derivative belonging to the 2-thioxopyrimidin-4(1H)-one heterocyclic class [1]. The compound bears a 4-chlorophenyl substituent at the 6-position of the pyrimidinone ring and a thioxo (C=S) group at the 2-position, distinguishing it from the corresponding 2-oxo (uracil) analog [2]. Its computed physicochemical profile includes an XLogP3 value of 1.9 and a molecular weight of 238.69 g/mol (C₁₀H₇ClN₂OS), with two hydrogen bond donors and two hydrogen bond acceptors [1]. The compound is commercially available as a research chemical and synthetic building block from multiple vendors, typically at ≥95% purity [1].

Why 6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Cannot Be Substituted by Other 6-Aryl-2-thiouracils


The 4-chlorophenyl substituent imparts a discrete combination of electronic (σₚ = +0.23 Hammett constant) and lipophilic (π = +0.71 Hansch constant) contributions that cannot be replicated by other 6-aryl-2-thiouracil congeners [1]. Compared to the 6-phenyl analog (XLogP3 = 1.3), the target compound (XLogP3 = 1.9) exhibits a +0.6 log unit increase in computed lipophilicity, which directly impacts membrane permeability, protein binding, and metabolic stability profiles [2][3]. The chlorine atom also serves as a synthetic handle for further derivatization—enabling transition-metal-catalyzed cross-coupling reactions—that is absent in the parent 6-phenyl-2-thiouracil. Within the broader 6-aryl-2-thiouracil class exploited in programs targeting myeloperoxidase (MPO), HCV NS5B polymerase, SecA ATPase, and HDAC enzymes, the para-chloro substitution has been associated with distinct potency and selectivity profiles that are not transferable to fluoro, methyl, or unsubstituted analogs [4].

6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Quantitative Comparative Evidence for Scientific Selection


Lipophilicity Advantage: XLogP3 1.9 vs. 6-Phenyl-2-thiouracil (XLogP3 1.3) – A +0.6 Log Unit Differentiation

The target compound possesses a computed XLogP3 of 1.9, compared to 1.3 for 6-phenyl-2-thiouracil (CAS 36822-11-4, PubChem CID 24897877), representing a +0.6 log unit increase attributable to the para-chloro substituent [1][2]. The parent 2-thiouracil scaffold (CAS 141-90-2) lacks a computed XLogP3 value entirely and is substantially more polar, with a measured LogP of approximately −0.28 . This places the target compound in a lipophilicity range (XLogP3 1.5–2.5) generally favorable for passive membrane permeability while avoiding the elevated promiscuity and hERG liability risks associated with XLogP3 > 3 [3].

Lipophilicity Drug-likeness Physicochemical profiling Permeability

Physicochemical Differentiation for Procurement: Molecular Weight and Rotatable Bond Count vs. Closest Analogs

The target compound (MW = 238.69 g/mol, rotatable bonds = 1, HBD = 2, HBA = 2) meets all key physicochemical filters commonly applied in lead-like and fragment-based screening libraries [1]. By comparison, 6-phenyl-2-thiouracil has MW = 204.25 g/mol and 2-thiouracil has MW = 128.15 g/mol [2][3]. The rotatable bond count of 1 is identical across all three compounds, reflecting the rigid 6-aryl-2-thiouracil core. The incremental 34.4 g/mol mass difference relative to the 6-phenyl analog is exclusively attributable to chlorine substitution (Cl vs. H), providing a meaningful mass increment without introducing additional conformational flexibility [1].

Molecular weight Fraction sp³ Lead-likeness Procurement specification

Class-Level SAR: 4-Chlorophenyl Substitution Confers Distinct Cytotoxicity Profile in HDAC Inhibitor Thiouracil Series

In a 2023 study of uracil and thiouracil derivatives as HDAC inhibitors, the SAR analysis of thiouracil derivatives with open-chain linkers (compounds 5a–g) tested against the MCF-7 breast cancer cell line revealed a substituent-dependent activity ranking where 4-nitrophenyl > 4-dichlorophenyl > 4-chlorophenyl [1]. While the 4-chlorophenyl-substituted thiouracil was not the most potent member of the series, it occupied a defined position in the SAR continuum distinct from 4-fluorophenyl, 4-methylphenyl, and unsubstituted phenyl analogs. This positional SAR information is critical for medicinal chemistry programs optimizing 6-aryl-2-thiouracil scaffolds: the 4-chloro substituent provides a specific balance of potency and physicochemical properties that cannot be assumed from other para-substituted analogs [1].

HDAC inhibition Structure-activity relationship Anticancer Thiouracil

Thioxo vs. Oxo Differentiation: S-Alkylation and Oxidation Chemistry Enables Divergent Derivatization Pathways

The 2-thioxo (C=S) group in the target compound enables chemical transformations that are inaccessible to the corresponding 2-oxo analog, 6-(4-chlorophenyl)uracil (CAS 33166-94-8) . Specifically, the thioxo group undergoes S-alkylation with alkyl halides to generate S-substituted 2-alkylthio-pyrimidin-4-one derivatives, a transformation exploited broadly in 6-aryl-2-thiouracil medicinal chemistry programs including MPO inhibitors and HCV NS5B polymerase inhibitors [1][2]. Additionally, controlled oxidation of the thioxo group can yield sulfoxide or sulfone intermediates, providing access to distinct oxidation states for structure-activity exploration . These derivatization options are entirely absent in the 2-oxo (uracil) analog, where the carbonyl group does not undergo analogous alkylation or oxidation chemistry under comparable conditions.

S-Alkylation Oxidation Sulfoxide Sulfone Derivatization

Established Synthetic Route and Commercial Availability: Condensation of 4-Chlorobenzaldehyde, Thiourea, and Ethyl Acetoacetate

The synthesis of 6-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one proceeds via acid-catalyzed condensation of 4-chlorobenzaldehyde with thiourea and ethyl acetoacetate, a variant of the classical Biginelli reaction [1]. This route was first described for the broader series of 6-(substituted phenyl)-2-thiouracils by Clark and Munawar (1971), who synthesized ten 6-(meta- and para-substituted phenyl)thiouracils (substituents: F, Cl, Br, Me, OMe) and converted them into the corresponding uracils by treatment with chloroacetic acid [2]. The target compound is commercially available from multiple suppliers (Life Chemicals catalog F1967-0511, purity ≥95%; Fluorochem catalog F495058; Leyan catalog 1143176, purity 97%; MolCore, purity ≥98%) in quantities ranging from 100 mg to kilogram scale [3].

Synthetic accessibility Biginelli-type condensation Building block Scalability

Scaffold Target Engagement: Co-crystal Structure of a Closely Related 2-Thioxo-pyrimidin-4-one Derivative Bound to FABP4 (IC50 = 0.890 μM)

The PDB entry 7FZP (deposited 2023) contains the crystal structure of human FABP4 (fatty acid-binding protein 4) in complex with 6-[(4-chlorophenyl)methylsulfanylmethyl]-2-sulfanylidene-1H-pyrimidin-4-one, a derivative bearing the identical 2-thioxo-pyrimidin-4-one core with a 4-chlorophenyl-substituted side chain, with a measured IC50 of 0.890 μM [1]. While this ligand differs from the target compound by a methylsulfanylmethyl linker at the 6-position, the co-crystal structure demonstrates that the 2-thioxo-pyrimidin-4-one scaffold engages in specific hydrogen-bonding interactions within a defined protein binding pocket, providing structural validation that the core scaffold is capable of target-specific molecular recognition [1].

FABP4 X-ray crystallography Target engagement PDB 7FZP

Optimal Application Scenarios for 6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 36479-17-1)


Medicinal Chemistry: Core Scaffold for 6-Aryl-2-thiouracil-Based Inhibitor Programs (HDAC, MPO, HCV NS5B, SecA)

The compound serves as the optimal unsubstituted parent scaffold for medicinal chemistry programs targeting 6-aryl-2-thiouracil-based enzyme inhibitors. Its XLogP3 of 1.9 [1] positions it favorably within lead-like chemical space, and its compact structure (MW = 238.69, 1 rotatable bond) allows for systematic derivatization at N1, C5, and the 2-thioxo sulfur without exceeding commonly applied physicochemical thresholds [1]. The established SAR from HDAC inhibitor programs confirms that the 4-chlorophenyl substituent occupies a defined position in the activity continuum, enabling rational library design [2]. The thioxo group provides a derivatization handle through S-alkylation, enabling access to S-substituted-2-alkylthio-pyrimidin-4-ones that are not accessible from the corresponding uracil analog [3].

Synthetic Chemistry: Building Block for Thiazolopyrimidine, Triazolopyrimidine, and Fused Heterocycle Libraries

The 2-thioxo group and the unsubstituted C5 position make this compound an ideal synthetic intermediate for constructing fused pyrimidine heterocycles, including thiazolo[3,2-a]pyrimidines, triazolo[4,3-a]pyrimidines, and tetrazolopyrimidines via cyclocondensation reactions [1]. The 4-chlorophenyl substituent remains intact throughout these transformations, introducing a consistent hydrophobic aryl group into the final fused-ring products. The established synthetic route (Clark & Munawar, 1971) [2] and multi-vendor commercial availability at gram to kilogram scale [3] make this compound the most accessible 6-aryl-2-thiouracil building block for library synthesis.

Physicochemical Reference Standard: LogP Calibration and Membrane Permeability Studies

With a computed XLogP3 of 1.9 and a well-defined structure lacking confounding conformational flexibility (1 rotatable bond), this compound is suitable as a reference standard for calibrating logP determination methods (shake-flask, chromatographic) and for validating computational logP predictions in the 6-aryl-2-thiouracil chemical series [1]. Its distinct lipophilicity relative to 6-phenyl-2-thiouracil (XLogP3 = 1.3) [4] provides a measurable benchmark for assessing the contribution of para-chloro substitution to partition coefficients in PAMPA or Caco-2 permeability assays.

Fragment-Based Drug Discovery: A Rule-of-Three Compliant Halogenated Heterocycle for Screening Libraries

The compound satisfies all Astex Rule of Three criteria for fragment-based screening (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3, rotatable bonds ≤ 3) [1] and introduces a halogen atom (Cl) that serves dual purposes: (i) as a pharmacophoric element for halogen bonding interactions in target binding sites, and (ii) as a synthetic handle for hit-to-lead elaboration via cross-coupling chemistry [1]. The PDB 7FZP structure demonstrates that closely related 2-thioxo-pyrimidin-4-one fragments engage in specific protein-ligand interactions at sub-micromolar affinity, validating the scaffold's suitability for fragment-based screening cascades [5].

Quote Request

Request a Quote for 6-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.